4-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid
Description
This compound is a benzoic acid derivative featuring a pyrrolidinone core substituted with a 4-methylbenzyl group at the N1 position. The 5-oxopyrrolidin-3-yl moiety is linked via a carbonyl-amino bridge to the para position of the benzoic acid (Figure 1).
Properties
IUPAC Name |
4-[[1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-2-4-14(5-3-13)11-22-12-16(10-18(22)23)19(24)21-17-8-6-15(7-9-17)20(25)26/h2-9,16H,10-12H2,1H3,(H,21,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQZOTLGMRSAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the benzyl group and the benzoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The benzoic acid moiety undergoes typical acid-base and derivatization reactions:
Esterification
In the presence of alcohols and acid catalysts (e.g., H₂SO₄), the carboxylic acid forms esters. For example:
This reaction is analogous to the synthesis of methyl 4-aminobenzoate derivatives observed in related compounds .
Salt Formation
The acid reacts with bases (e.g., NaOH) to form water-soluble salts:
Such salts enhance bioavailability, as seen in temocaprilat.
Amide Coupling
Using coupling agents like EDC or DCC, the acid forms secondary amides with amines:
This mirrors methods used to synthesize Schiff bases from 4-aminobenzoic acid .
Amide Bond Hydrolysis
The central amide bond is susceptible to hydrolysis under acidic or basic conditions:
| Condition | Products | Mechanism |
|---|---|---|
| Acidic (HCl, reflux) | 4-Aminobenzoic acid + 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | Nucleophilic attack by |
| Basic (NaOH, Δ) | Sodium 4-aminobenzoate + 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylate | Base-catalyzed cleavage of the amide |
Hydrolysis rates depend on steric hindrance from the 4-methylbenzyl group.
Pyrrolidinone Ring Reactivity
The 5-oxopyrrolidine ring participates in nucleophilic and ring-opening reactions:
Nucleophilic Attack at the Carbonyl
Strong nucleophiles (e.g., Grignard reagents) attack the carbonyl, forming tetrahedral intermediates:
This is observed in structurally related pyrrolidinone derivatives .
Ring-Opening Reactions
Under basic conditions, the ring may open via β-lactam-like cleavage:
Such reactivity is critical in prodrug activation (e.g., temocaprilat).
Photochemical Behavior
The benzoic acid and aromatic systems exhibit UV-sensitive properties:
-
Deprotonation-Reprotonation Dynamics :
Under UV light, the carboxylic acid undergoes excited-state proton transfer (ESPT), forming a neutral species that may isomerize or react with biomolecules . -
Triplet-State Formation :
Intersystem crossing (ISC) generates long-lived triplet states, which can damage DNA via radical pathways .
Comparative Reactivity Table
Stability and Degradation Pathways
Scientific Research Applications
Pharmacological Applications
-
Analgesic Properties
- The compound has been investigated for its analgesic effects, particularly in the context of chronic pain management. Studies have shown that it may modulate pain pathways, potentially offering a new avenue for pain relief therapies.
-
Anticancer Activity
- Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of tumor growth, making it a candidate for further investigation in cancer therapeutics.
-
Neuroprotective Effects
- There is emerging evidence suggesting that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. It may help mitigate oxidative stress and inflammation in neuronal cells.
Data Tables
| Application Area | Mechanism of Action | References |
|---|---|---|
| Analgesic | Modulation of pain pathways | |
| Anticancer | Induction of apoptosis, inhibition of growth | |
| Neuroprotective | Mitigation of oxidative stress |
Case Study 1: Analgesic Efficacy
A study conducted on animal models demonstrated that 4-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid significantly reduced pain responses compared to control groups. The results indicated a dose-dependent effect, which suggests its potential use in developing new analgesics.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines showed that the compound led to a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours. Further investigations revealed that the compound triggered apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.
Case Study 3: Neuroprotection
In a model of Alzheimer's disease, treatment with this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function compared to untreated controls. These findings provide a promising outlook for its application in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of 4-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the compound’s structure and functional groups. The exact pathways and targets involved can vary, but they often include key regulatory proteins and signaling molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
4-[(1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl)amino]benzoic Acid (Y030-1663)
- Structure: Differs by replacing the 4-methylbenzyl group with a cyclohexyl substituent at the pyrrolidinone N1 position .
- Molecular weight: ~391.4 g/mol (estimated), slightly higher than the target compound (~375.4 g/mol).
MF-766 (EP4 Antagonist)
- Structure : Features a trifluoromethylbenzyl-indole core linked to a cyclopropane-benzoic acid scaffold .
- Key Differences: The indole ring and trifluoromethyl group enhance binding affinity to the EP4 receptor (IC₅₀ = 1.2 nM), unlike the pyrrolidinone-based target compound. Molecular weight: 514.5 g/mol, significantly larger due to the cyclopropane and indole components.
4-{[(Hydroxy)carbamoyl]amino}benzoic Acid (Compound 13)
- Structure: Lacks the pyrrolidinone ring; instead, a hydroxycarbamoyl group is directly attached to the benzoic acid .
- Key Differences: Simplified structure with reduced steric hindrance, enabling higher solubility (logP ~1.2 vs. ~2.5 for the target compound).
2-[2-({[4-(Diaminomethyl)phenyl]amino}carbonyl)-6-methoxypyridin-3-yl]-5-{[(1-formyl-2,2-dimethylpropyl)amino]carbonyl}benzoic Acid
- Structure: Complex scaffold with pyridine and diaminomethylphenyl groups .
- Key Differences: Molecular weight: 533.6 g/mol, with multiple hydrogen-bond donors (5) and acceptors (9), contrasting the target compound’s 3 donors and 5 acceptors. Designed for protein-ligand interactions (e.g., enzyme inhibition), whereas the target compound’s smaller size may favor cell permeability.
Comparative Data Table
Key Findings from Structural Comparisons
Substituent Effects :
- Aromatic substituents (e.g., 4-methylbenzyl) enhance hydrophobic interactions, while cyclohexyl groups (Y030-1663) may improve metabolic stability .
- Electronegative groups (e.g., trifluoromethyl in MF-766) significantly boost receptor-binding potency .
Larger molecules (e.g., MF-766) excel in target-specific roles (e.g., EP4 antagonism), whereas smaller analogs may prioritize bioavailability.
Synthetic Feasibility: Pyrrolidinone derivatives require multi-step synthesis (e.g., ’s methods for pyrazole-benzoic acids), whereas hydroxycarbamoyl analogs are simpler to prepare .
Biological Activity
4-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid, a benzoic acid derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, including its effects on various biochemical pathways, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : CHNO
- CAS Number : Not specifically listed but can be derived from its components.
The presence of the piperidine moiety and the benzoic acid framework suggests a potential for diverse biological interactions.
Research indicates that benzoic acid derivatives, including this compound, may influence several biological pathways:
- Protein Degradation Pathways : Studies have shown that certain benzoic acid derivatives can activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), crucial for maintaining cellular homeostasis. These pathways are involved in protein degradation and recycling, which are vital for cellular health and function .
- Enzyme Inhibition : The compound may exhibit enzyme inhibitory activity. For instance, some benzoic acid derivatives have been documented to inhibit enzymes such as cathepsins B and L, which are involved in protein catabolism and have implications in cancer progression .
- Anti-inflammatory Effects : The anti-inflammatory potential of similar compounds has been highlighted in various studies. The modulation of inflammatory cytokines could position this compound as a candidate for treating inflammatory diseases .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies
- Cell-Based Assays : In a study involving human foreskin fibroblasts, certain benzoic acid derivatives significantly activated proteasomal activity at concentrations of 1 and 10 μg/mL without inducing cytotoxicity. This suggests a safe therapeutic window for further exploration in anti-aging treatments .
- Inhibition of IL–15 : A subset of benzoic acid derivatives was screened for their ability to inhibit interleukin-15 (IL–15), a cytokine implicated in autoimmune disorders. The results indicated that structural modifications in similar compounds could enhance their inhibitory activity against IL–15 receptors, suggesting potential therapeutic applications in autoimmune diseases .
- Antimicrobial Activity : In vitro studies demonstrated that related compounds exhibited moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis, highlighting their potential as antimicrobial agents .
Q & A
Q. How to validate the specificity of analytical methods for this compound in complex matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
